molecular formula C31H35N3O5 B11628456 Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11628456
M. Wt: 529.6 g/mol
InChI Key: LATMPUYNIQPHEG-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative fused with a pyrazole moiety. Structurally, it consists of a central dihydropyridine ring substituted with two methyl groups at positions 2 and 6, ethoxycarbonyl groups at positions 3 and 5, and a 1-phenyl-3-(4-propoxyphenyl)pyrazole substituent at position 2. Its synthesis typically involves multicomponent cyclocondensation reactions of ethyl acetoacetate, substituted pyrazole-4-carboxaldehydes, and ammonium acetate, followed by oxidation using agents like HTIB (Hydroxy(tosyloxy)iodobenzene) .

Crystallographic studies of analogous compounds, such as dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate (), reveal planar dihydropyridine rings and hydrogen-bonding networks that stabilize the crystal lattice .

Properties

Molecular Formula

C31H35N3O5

Molecular Weight

529.6 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H35N3O5/c1-6-18-39-24-16-14-22(15-17-24)29-25(19-34(33-29)23-12-10-9-11-13-23)28-26(30(35)37-7-2)20(4)32-21(5)27(28)31(36)38-8-3/h9-17,19,28,32H,6-8,18H2,1-5H3

InChI Key

LATMPUYNIQPHEG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC)C)C)C(=O)OCC)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrazole ring.

Scientific Research Applications

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and reducing inflammation .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 4-propoxyphenyl group in the target compound increases lipophilicity compared to methyl or unsubstituted phenyl groups, which may enhance pharmacokinetic properties .
  • Hydrogen Bonding : Analogues like the dimethyl derivative () exhibit intermolecular C–H···O interactions, critical for crystal packing . The propoxyphenyl group may introduce additional van der Waals interactions.
  • Bioactivity: Pyrazole substituents significantly influence antimicrobial potency. For instance, 3-chloroaryl derivatives (e.g., 2c in ) show higher activity than methyl-substituted counterparts .

Yield Comparison :

  • The unsubstituted phenyl derivative (2a) yields ~75–80% .
  • Bulky substituents (e.g., 4-propoxyphenyl) may reduce yields due to steric hindrance, though specific data for the target compound are unavailable.

Crystallographic and Conformational Analysis

Crystallographic studies of related compounds (e.g., ) reveal:

  • Planarity : The dihydropyridine ring adopts a boat conformation, with puckering parameters (q, θ) consistent with Cremer-Pople analysis .
  • Hydrogen Bonding : N–H···O and C–H···O interactions dominate, forming R₂²(8) motifs (). The 4-propoxyphenyl group’s ether oxygen may participate in weak C–H···O bonds, altering packing efficiency.

Research Findings and Limitations

Antimicrobial Activity

While the target compound’s antimicrobial activity remains unstudied, structural analogues exhibit:

  • Bacterial Inhibition : MIC values ranging from 25–100 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Moderate efficacy against Candida albicans (MIC ~50–200 µg/mL) .

Calcium Channel Binding

DHP derivatives with electron-withdrawing groups (e.g., –NO₂) show higher calcium channel affinity. The target compound’s 4-propoxyphenyl group (electron-donating) may reduce binding compared to commercial drugs like amlodipine .

Biological Activity

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes a dihydropyridine core and multiple functional groups that may contribute to its biological activity. The molecular formula is C23H30N2O4C_{23}H_{30}N_2O_4, and it possesses distinct chemical properties that influence its interactions within biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that the compound may have anticancer properties. In vitro evaluations against various cancer cell lines demonstrated a moderate level of activity, with growth inhibition ranging from 92.48% to 126.61% at a concentration of 10 µM .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes associated with various pathological conditions. For instance, it may interact with phospholipases, which are important in cellular signaling and membrane dynamics .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Phospholipase Inhibition : The compound may inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes .
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, potentially mitigating oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study assessed the anticancer activity of the compound across a panel of approximately sixty cancer cell lines. The results indicated varying levels of efficacy, suggesting that the compound's structure may influence its activity against specific cancer types .
  • Pharmacological Screening : Another research effort focused on screening a library of compounds for PLA2G15 inhibition. The results indicated that this compound could be a candidate for further exploration in drug development due to its inhibitory effects on this enzyme .

Data Tables

StudyActivity AssessedResults
In Vitro Anticancer ActivityGrowth inhibition in cancer cell lines92.48% - 126.61% at 10 µM
Enzyme Inhibition StudyPLA2G15 inhibitionConfirmed inhibition with potential for phospholipidosis prediction

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